Synthesis Yield: High Process Efficiency in Transesterification
In a patent describing the preparation of anthranilic acid esters, the transesterification of 5-nitroanthranilic acid ethyl ester with n-butanol yields the corresponding n-butyl ester at an approximate yield of 93% of theory [1]. This high yield demonstrates the efficient reactivity of the ethyl ester functional group in this class of compounds, positioning it as an effective synthetic intermediate for generating diverse ester derivatives compared to less labile esters.
| Evidence Dimension | Transesterification Yield |
|---|---|
| Target Compound Data | Starting material for a reaction that yields 93% of the theoretical yield of the n-butyl ester product. |
| Comparator Or Baseline | The yield of the transesterification reaction itself (93%) serves as the performance metric. |
| Quantified Difference | Not applicable for direct compound comparison; this is a process efficiency metric. |
| Conditions | Reaction of 210 parts by weight of 5-nitroanthranilic acid ethyl ester with n-butanol and potassium carbonate under reflux. |
Why This Matters
This demonstrates the compound's utility as a reactive intermediate, enabling efficient access to a wider library of derivatives, which is a key consideration for process chemists.
- [1] Hamprecht, G., et al. (2003). Process for the production of anthranilic acid esters. U.S. Patent No. 6,559,328. Washington, DC: U.S. Patent and Trademark Office. View Source
